molecular formula C18H26N2O B1442513 1-Benzoyl-2-(piperidin-4-yl)azepane CAS No. 1311676-03-5

1-Benzoyl-2-(piperidin-4-yl)azepane

Cat. No. B1442513
M. Wt: 286.4 g/mol
InChI Key: MYUHGBSBVHUTSZ-UHFFFAOYSA-N
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Description

1-Benzoyl-2-(piperidin-4-yl)azepane (1BP4A) is an organic compound belonging to the class of azepanes. It is a cyclic amine that consists of a benzene ring connected to a piperidine ring. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals. 1BP4A has recently gained attention due to its potential applications in various scientific research fields.

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Research by Pietra and Vitali (1972) explored the nucleophilic aromatic substitution reactions involving piperidine, a structural relative of "1-Benzoyl-2-(piperidin-4-yl)azepane". Their study elucidates the mechanisms of substitution reactions, potentially applicable in synthesizing structurally related azepane derivatives (Pietra & Vitali, 1972).

Cytochrome P450 Enzyme Inhibition

Khojasteh et al. (2011) reviewed the selectivity of chemical inhibitors for Cytochrome P450 enzymes, highlighting the relevance of understanding enzyme interactions for developing drugs with minimized drug-drug interactions. This research is crucial for compounds like "1-Benzoyl-2-(piperidin-4-yl)azepane", which may undergo metabolic processing involving these enzymes (Khojasteh et al., 2011).

Azepane-Based Drug Discovery

Zha et al. (2019) provided a comprehensive review on azepane-based compounds in drug discovery, emphasizing their structural diversity and therapeutic potential across a range of applications including anti-cancer, anti-tubercular, and antimicrobial agents. This review underscores the importance of azepane derivatives in medicinal chemistry (Zha et al., 2019).

Role of Aromatic Amines in Acrylic Bone Cements

Vázquez et al. (1998) discussed the role of tertiary aromatic amines, like those structurally related to "1-Benzoyl-2-(piperidin-4-yl)azepane", in the curing of acrylic resins, highlighting their application in denture resins or acrylic bone cements. This research points to the material science applications of azepane derivatives (Vázquez et al., 1998).

Pharmacological Significance of Azepane Derivatives

A critical review by Gao-Feng Zha et al. (2019) highlights the pharmacological properties of azepane-based compounds, demonstrating their wide range of therapeutic applications. The development of new azepane-containing analogs is a focal point in medicinal chemistry, underlining the importance of such structures in discovering new therapeutic agents (Gao-Feng Zha et al., 2019).

properties

IUPAC Name

phenyl-(2-piperidin-4-ylazepan-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c21-18(16-7-3-1-4-8-16)20-14-6-2-5-9-17(20)15-10-12-19-13-11-15/h1,3-4,7-8,15,17,19H,2,5-6,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUHGBSBVHUTSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)C(=O)C2=CC=CC=C2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-2-(piperidin-4-yl)azepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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